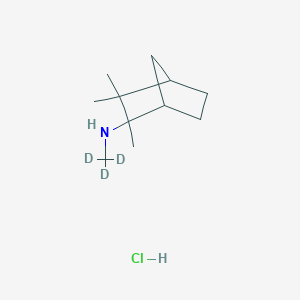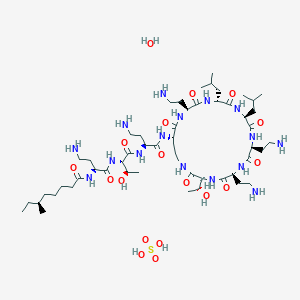
4,4a-Dihydro-4-oxo-1,10-phenanthroline-3-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dihydrophenonthrolin-4-one-3-carboxylic acid, commonly known as 1,4-DPCA, is a potent inhibitor of prolyl-4-hydroxylase. This enzyme plays a crucial role in the hydroxylation of proline residues in collagen, which is essential for the stability and function of collagen fibers. 1,4-DPCA has been extensively studied for its ability to inhibit collagen hydroxylation and stabilize hypoxia-inducible factor 1-alpha (HIF-1α) protein, making it a valuable compound in various scientific research fields .
准备方法
Synthetic Routes and Reaction Conditions
1,4-DPCA can be synthesized through a multi-step chemical process. The synthesis typically involves the cyclization of appropriate precursors under controlled conditions to form the phenanthroline core structure. The carboxylic acid group is then introduced through subsequent reactions. The exact reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of 1,4-DPCA follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the purity and identity of the final product .
化学反应分析
Types of Reactions
1,4-DPCA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert 1,4-DPCA into its reduced forms.
Substitution: The phenanthroline core allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and organometallic compounds, are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenanthroline derivatives, while reduction can produce reduced forms of 1,4-DPCA .
科学研究应用
1,4-DPCA has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its role in inhibiting prolyl-4-hydroxylase and stabilizing HIF-1α, which is involved in cellular responses to hypoxia.
Medicine: Investigated for its potential therapeutic applications in conditions such as fibrosis, cancer, and ischemic diseases.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes
作用机制
1,4-DPCA exerts its effects by inhibiting prolyl-4-hydroxylase, an enzyme responsible for hydroxylating proline residues in collagen. This inhibition prevents the hydroxylation of collagen, leading to the stabilization of HIF-1α protein. HIF-1α is a transcription factor that regulates the expression of genes involved in angiogenesis, metabolism, and cell survival under hypoxic conditions. By stabilizing HIF-1α, 1,4-DPCA promotes the expression of these genes, which can have various physiological and therapeutic effects .
相似化合物的比较
Similar Compounds
Dimethyloxalylglycine (DMOG): Another prolyl hydroxylase inhibitor with similar effects on HIF-1α stabilization.
Roxadustat: A small molecule that inhibits prolyl hydroxylase and is used clinically to treat anemia in chronic kidney disease.
Vadadustat: Similar to roxadustat, it inhibits prolyl hydroxylase and is under investigation for treating anemia.
Uniqueness of 1,4-DPCA
1,4-DPCA is unique due to its specific chemical structure, which allows for selective inhibition of prolyl-4-hydroxylase. This selectivity makes it a valuable tool in research for studying the role of HIF-1α and collagen hydroxylation in various biological processes. Additionally, its ability to stabilize HIF-1α under normoxic conditions sets it apart from other similar compounds .
属性
分子式 |
C13H8N2O3 |
|---|---|
分子量 |
240.21 g/mol |
IUPAC 名称 |
4-oxo-4aH-1,10-phenanthroline-3-carboxylic acid |
InChI |
InChI=1S/C13H8N2O3/c16-12-8-4-3-7-2-1-5-14-10(7)11(8)15-6-9(12)13(17)18/h1-6,8H,(H,17,18) |
InChI 键 |
YZRSIMPDMZRLJK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C3=NC=C(C(=O)C3C=C2)C(=O)O)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



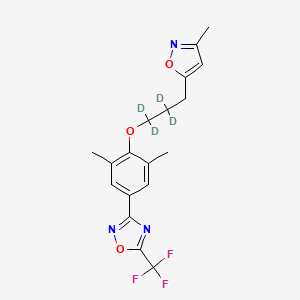
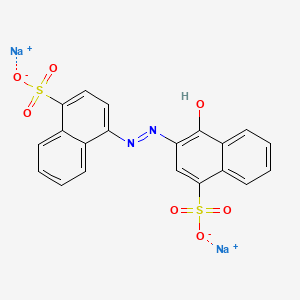


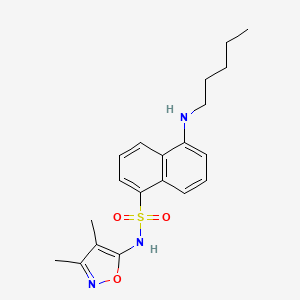
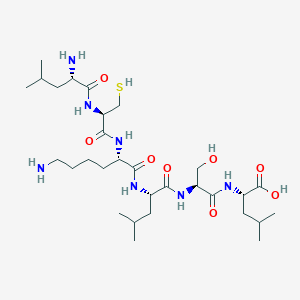
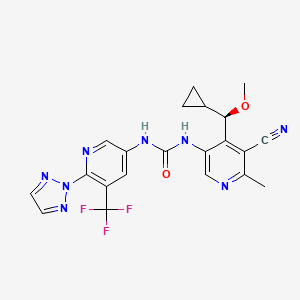
![(2S)-3-phenyl-1-N-(2-pyridin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine;hydrochloride](/img/structure/B12423142.png)
